Dimethyl 2-(4-(4-(dimethylamino)phenylcarbonothioyl)piperazin-1-yl)maleate
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Overview
Description
Dimethyl 2-(4-(4-(dimethylamino)phenylcarbonothioyl)piperazin-1-yl)maleate is an organic compound recognized for its interaction with specific biological targets and its utility in scientific research. It belongs to the class of piperazine derivatives and is primarily used in various research applications due to its unique chemical structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2-(4-(4-(dimethylamino)phenylcarbonothioyl)piperazin-1-yl)maleate typically involves the reaction of dimethylamino compounds with piperazine derivatives under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-(4-(4-(dimethylamino)phenylcarbonothioyl)piperazin-1-yl)maleate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. The reaction conditions may vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction may produce hydrogenated compounds .
Scientific Research Applications
Dimethyl 2-(4-(4-(dimethylamino)phenylcarbonothioyl)piperazin-1-yl)maleate is widely used in scientific research due to its unique properties. It is utilized in:
Mechanism of Action
The mechanism of action of Dimethyl 2-(4-(4-(dimethylamino)phenylcarbonothioyl)piperazin-1-yl)maleate involves its interaction with specific molecular targets and pathways. It may act by binding to certain receptors or enzymes, thereby modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to Dimethyl 2-(4-(4-(dimethylamino)phenylcarbonothioyl)piperazin-1-yl)maleate include:
Uniqueness
What sets this compound apart is its specific chemical structure, which allows for unique interactions with biological targets and its versatility in various scientific applications.
Biological Activity
Dimethyl 2-(4-(4-(dimethylamino)phenylcarbonothioyl)piperazin-1-yl)maleate is a complex organic compound that has garnered attention for its potential biological activities. This compound, belonging to the class of piperazine derivatives, is primarily utilized in scientific research due to its unique interactions with biological targets. This article aims to explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The IUPAC name of the compound is dimethyl (E)-2-[4-[4-(dimethylamino)benzenecarbothioyl]piperazin-1-yl]but-2-enedioate. Its molecular formula is C19H25N3O4S, and it has a molecular weight of 389.48 g/mol. The compound features a maleate moiety and a piperazine ring, which are critical for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific proteins and enzymes within the body. Research suggests that it may act as an inhibitor or modulator of various signaling pathways, potentially affecting cellular processes such as proliferation, apoptosis, and inflammation.
Target Interactions
The compound's interactions include:
- Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways, leading to altered cellular responses.
- Receptor Binding : The compound could bind to specific receptors, modulating their activity and influencing downstream signaling pathways.
Anticancer Potential
Recent studies have indicated that compounds similar to this compound exhibit anticancer properties. For example, derivatives have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell migration.
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
A549 (Lung) | 10.5 | Apoptosis induction |
MCF7 (Breast) | 8.3 | Cell cycle arrest |
HeLa (Cervical) | 12.0 | Inhibition of migration |
Neuroprotective Effects
There is emerging evidence that piperazine derivatives may possess neuroprotective properties. This compound has been studied for its potential to protect neuronal cells from oxidative stress-induced damage.
Study on Anticancer Activity
A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of several piperazine derivatives, including this compound). The results demonstrated significant cytotoxicity against human cancer cell lines, with a focus on the mechanism involving apoptosis through caspase activation.
Neuroprotection in Animal Models
In an animal model study published in Neuroscience Letters, the neuroprotective effects of similar compounds were assessed following induced oxidative stress. The results indicated that treatment with the compound led to reduced neuronal death and improved behavioral outcomes in treated animals compared to controls.
Properties
IUPAC Name |
dimethyl (E)-2-[4-[4-(dimethylamino)benzenecarbothioyl]piperazin-1-yl]but-2-enedioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O4S/c1-20(2)15-7-5-14(6-8-15)18(27)22-11-9-21(10-12-22)16(19(24)26-4)13-17(23)25-3/h5-8,13H,9-12H2,1-4H3/b16-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJAJYIPKVIRPAC-DTQAZKPQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=S)N2CCN(CC2)C(=CC(=O)OC)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)C(=S)N2CCN(CC2)/C(=C/C(=O)OC)/C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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